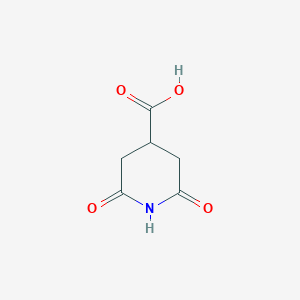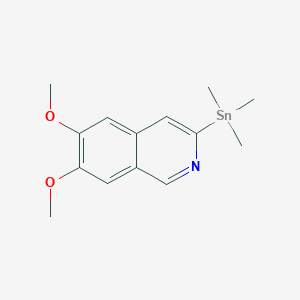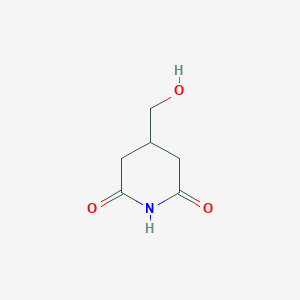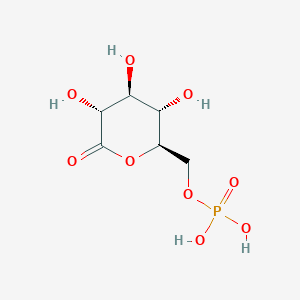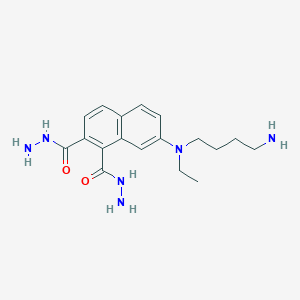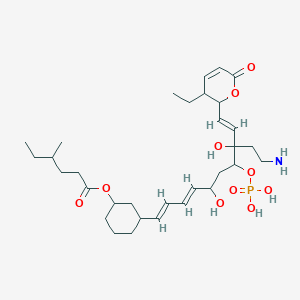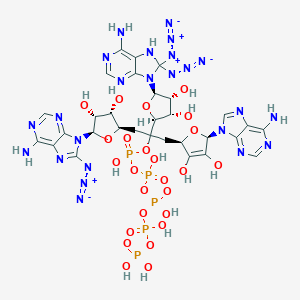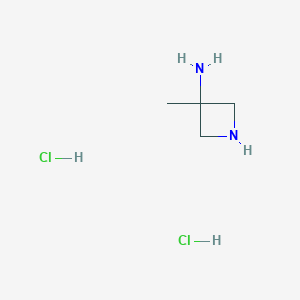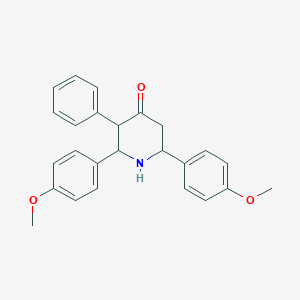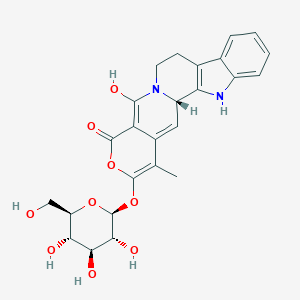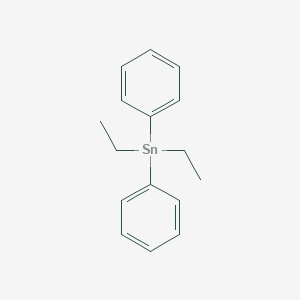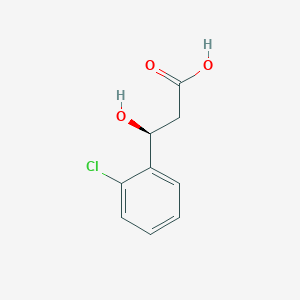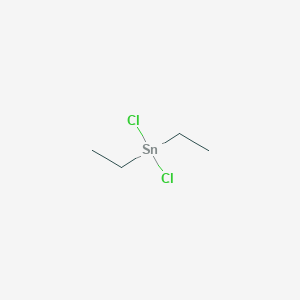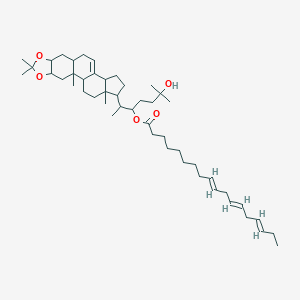
Ecdysone 2,3-acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ecdysone 2,3-acetonide is a synthetic analog of the insect hormone ecdysone. It has been widely used in scientific research as a tool to study the physiological and biochemical effects of ecdysone. Ecdysone 2,3-acetonide is a potent inducer of gene expression and has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.
Mecanismo De Acción
Ecdysone 2,3-acetonide acts by binding to the ecdysone receptor, which is a nuclear hormone receptor. The ecdysone receptor is activated by ecdysone and its analogs, including ecdysone 2,3-acetonide. Upon activation, the ecdysone receptor translocates to the nucleus and binds to specific DNA sequences, thereby inducing gene expression.
Efectos Bioquímicos Y Fisiológicos
Ecdysone 2,3-acetonide has been shown to induce a wide range of biochemical and physiological effects, including cell differentiation, apoptosis, and development. It has been used to induce the expression of specific genes in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has also been shown to induce the differentiation of stem cells into specific cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ecdysone 2,3-acetonide has several advantages as a tool for scientific research. It is a potent inducer of gene expression and has been used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. Ecdysone 2,3-acetonide is toxic at high concentrations and may have off-target effects. It is also relatively expensive compared to other gene induction systems.
Direcciones Futuras
There are several future directions for research using ecdysone 2,3-acetonide. One area of research is the development of new ecdysone analogs that have improved properties, such as increased potency or reduced toxicity. Another area of research is the development of new gene induction systems that are more efficient and have fewer off-target effects. Finally, ecdysone 2,3-acetonide could be used to study the physiological and biochemical effects of ecdysone in more complex organisms, such as mice or humans.
Métodos De Síntesis
Ecdysone 2,3-acetonide is synthesized from ecdysone, which is extracted from plants or insects. The synthesis involves the acetylation of ecdysone at the 2,3 positions. The resulting compound, ecdysone 2,3-acetonide, is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Ecdysone 2,3-acetonide has been widely used in scientific research to study the physiological and biochemical effects of ecdysone. It has been used as a tool to induce gene expression in a wide range of organisms, including insects, plants, and mammalian cells. Ecdysone 2,3-acetonide has been used to study a wide range of biological processes, including cell differentiation, apoptosis, and development.
Propiedades
Número CAS |
119087-46-6 |
|---|---|
Nombre del producto |
Ecdysone 2,3-acetonide |
Fórmula molecular |
C48H78O5 |
Peso molecular |
735.1 g/mol |
Nombre IUPAC |
[6-hydroxy-6-methyl-2-(2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-17-yl)heptan-3-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C48H78O5/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-44(49)51-41(30-31-45(3,4)50)35(2)38-27-28-39-37-26-25-36-33-42-43(53-46(5,6)52-42)34-48(36,8)40(37)29-32-47(38,39)7/h10-11,13-14,16-17,26,35-36,38-43,50H,9,12,15,18-25,27-34H2,1-8H3/b11-10+,14-13+,17-16+ |
Clave InChI |
BIUCYCRDPDNJSI-WFDWJBHXSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CCC(C)(C)O)C(C)C1CCC2C1(CCC3C2=CCC4C3(CC5C(C4)OC(O5)(C)C)C)C |
Sinónimos |
ecdysone 2,3-acetonide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



